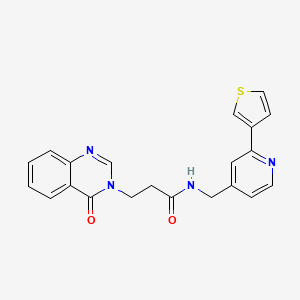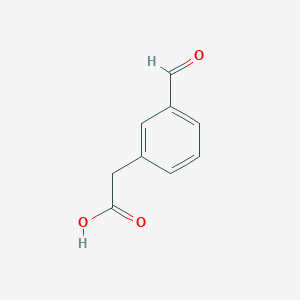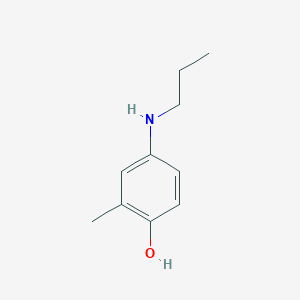
2-Methyl-4-(propylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Methyl-4-(propylamino)phenol” is a chemical compound with the molecular formula C10H15NO . It is a derivative of phenol, where a methyl group and a propylamino group are attached to the phenol ring .
Synthesis Analysis
The synthesis of phenolic compounds like “2-Methyl-4-(propylamino)phenol” can be achieved through various methods. One common method involves the rearrangement of esters in the Fries rearrangement or the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement . Another method involves the reaction of appropriate benzaldehydes with n-propylamine .Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(propylamino)phenol” consists of a phenol ring with a methyl group and a propylamino group attached to it . The 3D structure of the compound can be viewed using specific software .Chemical Reactions Analysis
Phenols, including “2-Methyl-4-(propylamino)phenol”, are very reactive towards electrophilic aromatic substitution . They can undergo oxidation to form quinones, and they can also undergo reduction to form hydroquinones .Physical And Chemical Properties Analysis
Phenols are typically colorless liquids or solids, but they can turn reddish-brown in the atmosphere due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-methyl-4-(propylamino)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-6-11-9-4-5-10(12)8(2)7-9/h4-5,7,11-12H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMMBFGPWGYQMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(propylamino)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2369455.png)
![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide](/img/structure/B2369457.png)
![3-(2-Methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2369459.png)

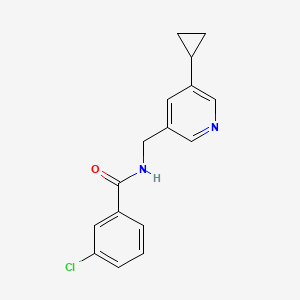
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2369462.png)
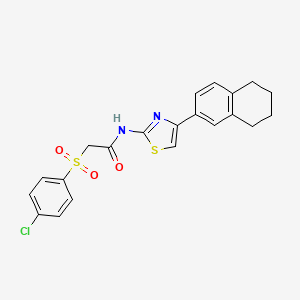
![ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate](/img/structure/B2369464.png)

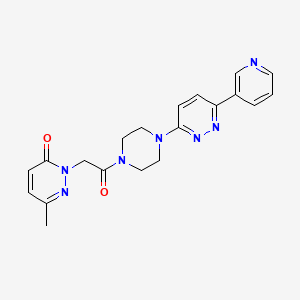

![4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2369474.png)
